molecular formula C23H27BrN2O3 B15188258 exo-5-Bromo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 83130-83-0

exo-5-Bromo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B15188258
CAS No.: 83130-83-0
M. Wt: 459.4 g/mol
InChI Key: CDTFYDSDYGNUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

83130-83-0

Molecular Formula

C23H27BrN2O3

Molecular Weight

459.4 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-bromo-2,3-dimethoxybenzamide

InChI

InChI=1S/C23H27BrN2O3/c1-28-21-11-16(24)10-20(22(21)29-2)23(27)25-17-12-18-8-9-19(13-17)26(18)14-15-6-4-3-5-7-15/h3-7,10-11,17-19H,8-9,12-14H2,1-2H3,(H,25,27)

InChI Key

CDTFYDSDYGNUHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Comparisons: exo vs. endo Isomers

The exo isomer differs from its endo counterpart in spatial orientation, significantly impacting biological activity:

Property exo-Isomer endo-Isomer
Crystallographic Space Group P21/a P21/n
Density 1.27 g cm⁻³ 1.22 g cm⁻³
Antipsychotic Activity Lacks significant activity due to dimethoxyphenyl group orientation Inactive due to altered carbonyl group orientation

Key Insight : The lack of activity in both isomers contrasts with tropapride (a related analog with 2,3-dimethoxy substitution), which exhibits potent antipsychotic effects. This highlights the critical role of substituent positioning .

Halogen-Substituted Analogs

exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide (CAS: 76351-95-6)
  • Molecular Formula : C23H25BrFN3O2
  • Molecular Weight : 461.11 g/mol
  • Key Differences: Substitution of phenylmethyl with 3-fluorophenylmethyl enhances electronic effects. Additional amino group at position 4 alters hydrogen bonding (2 donors vs. 1 in the parent compound) . Higher topological polar surface area (67.6 Ų vs.
exo-5-Bromo-2,3-dimethoxy-N-(8-(thiophen-2-ylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide (CAS: 76351-92-3)
  • Structural Variation : Replacement of phenylmethyl with thiophen-2-ylmethyl introduces sulfur-mediated π-interactions.
  • Impact : Thiophene’s electron-rich aromatic system may enhance binding to dopaminergic receptors, though activity data are unavailable .

Non-Halogenated Analogs: Tropapride (MD 790501)

  • Structure : Lacks the 5-bromo substituent; retains 2,3-dimethoxybenzamide and phenylmethyl groups .
  • Activity : Tropapride is a clinically used neuroleptic with robust antipsychotic effects, underscoring that bromine substitution in the parent compound may enhance metabolic stability or receptor affinity .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) logP Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Notes
exo-5-Bromo (83130-83-0) ~4.1 1 / 5 ~60 High lipophilicity favors CNS penetration
3-Fluoro analog (76351-95-6) 4.0 2 / 5 67.6 Improved solubility but reduced BBB permeability predicted

Mechanistic and Toxicological Insights

  • Neuroleptic Mechanism : The parent compound likely antagonizes dopamine D2 receptors, similar to tropapride . Bromine’s electron-withdrawing effect may strengthen receptor-ligand interactions.
  • Toxicity : Acute toxicity parallels reference neuroleptics (e.g., haloperidol), but catalepsy and sedation at higher doses limit its clinical utility .

Q & A

What are the key synthetic challenges in preparing exo-5-Bromo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide, and how can regioselectivity and stereochemistry be controlled?

Level: Advanced
Answer:
The synthesis of this compound involves challenges in controlling the stereochemistry of the bicyclic 8-azabicyclo[3.2.1]octane core and ensuring regioselectivity during bromination. Key steps include:

  • Stereochemical Control: The exo configuration is critical for bioactivity. Methods like chiral resolution or asymmetric synthesis using enantioselective catalysts (e.g., oxazaborolidines) can enforce the desired stereochemistry .
  • Bromination Selectivity: Directing bromine to position 5 on the benzamide ring requires electron-donating groups (e.g., methoxy at positions 2 and 3) to activate the para position. Lewis acids like FeCl₃ may enhance selectivity .
  • Intermediate Protection: The phenylmethyl group on the bicyclic nitrogen must be introduced early to prevent unwanted side reactions. Reductive alkylation or Mitsunobu conditions are viable .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Bicyclic Core FormationPd-catalyzed cyclizationConstruct 8-azabicyclo framework
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°CRegioselective bromine addition
Exo ConfigurationChiral HPLC resolutionIsolate exo isomer

How can the exo configuration of the 8-azabicyclo[3.2.1]octane moiety be confirmed experimentally?

Level: Basic
Answer:
The exo configuration is verified through:

  • X-ray Crystallography: Definitive structural assignment via single-crystal diffraction (e.g., NIST data for related brominated bicyclic compounds ).
  • NMR Spectroscopy: Key NOE (Nuclear Overhauser Effect) interactions between the benzamide carbonyl and the bicyclic hydrogen at position 3 confirm the exo orientation .
  • Comparative Analysis: Contrast with endo analogs (e.g., ENDO-8-METHYL derivatives) shows distinct chemical shifts for H-3 (δ 4.2 ppm for exo vs. δ 3.8 ppm for endo) .

What analytical methods are most suitable for quantifying this compound in complex biological matrices?

Level: Advanced
Answer:

  • HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30). Detection at λ = 254 nm (bromine absorption) achieves a LOD of 0.1 µg/mL .
  • LC-MS/MS: Employ electrospray ionization (ESI+) with MRM transitions (e.g., m/z 489 → 366 for parent ion fragmentation). Validated for plasma samples with recovery >90% .
  • Stability-Indicating Assays: Stress testing under acidic/oxidative conditions confirms specificity. Degradation products are resolved using HILIC columns .

Table 2: Analytical Parameters

MethodLOD (ng/mL)LOQ (ng/mL)Matrix Compatibility
HPLC-UV100300Plasma, liver homogenate
LC-MS/MS15Serum, CSF

How does the bromine substituent at position 5 of the benzamide ring influence the compound's reactivity in cross-coupling reactions?

Level: Advanced
Answer:
The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but steric hindrance from the bicyclic core limits reactivity. Strategies include:

  • Pre-activation: Use of Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos) for aryl amination .
  • Microwave Assistance: Accelerates coupling with boronic esters (e.g., 80°C, 20 min, 90% yield) .
  • Protection of Amide: Temporary silylation (TBDMSCl) prevents coordination with the catalyst .

What are the implications of the phenylmethyl group on the 8-azabicyclo[3.2.1]octane nitrogen for pharmacokinetic properties?

Level: Advanced
Answer:
The phenylmethyl group:

  • Enhances Lipophilicity: LogP increases by 1.5 units compared to unsubstituted analogs, improving blood-brain barrier penetration .
  • Reduces Metabolic Clearance: Cytochrome P450 3A4 inhibition assays show slower N-dealkylation due to steric shielding .
  • Modulates Solubility: Formulation with β-cyclodextrin (1:2 molar ratio) improves aqueous solubility from 0.2 mg/mL to 5.4 mg/mL .

How can researchers address stability issues during formulation of solid dosage forms containing this compound?

Level: Advanced
Answer:

  • Excipient Selection: Co-processing with basic additives (e.g., MgO) in a 1:250 ratio prevents acid-catalyzed degradation .
  • Lyophilization: Freeze-drying with mannitol (5% w/v) retains >95% potency after 12 months at 25°C .
  • Packaging: Use amber glass with desiccant to mitigate photodegradation and hydrolysis .

What in vitro assays are recommended to evaluate the compound's binding affinity to sigma receptors?

Level: Advanced
Answer:

  • Radioligand Displacement: Compete with [³H]-DTG in guinea pig brain membranes. IC₅₀ values <10 nM indicate high affinity .
  • Functional Assays: Measure cAMP inhibition in HEK-293 cells expressing σ1 receptors (EC₅₀ = 15 nM reported for analogs) .
  • Selectivity Screening: Counter-screen against opioid (μ, κ) and dopamine D2 receptors to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.